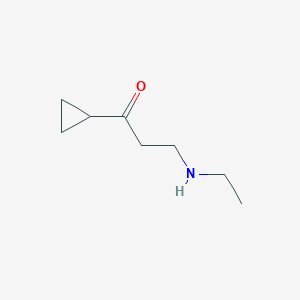
3-Cyclohexyl-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C9H15NO. It is characterized by a cyclohexyl group attached to a hydroxypropanenitrile moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-hydroxypropanenitrile can be achieved through the bioreduction of 3-cyclohexyl-3-ketopropanenitrile. This process involves the use of a carbonyl reductase enzyme, such as PhADH from Paraburkholderia hospita, which catalyzes the reduction of the ketone group to a hydroxyl group. The reaction is typically carried out at high substrate concentrations, leading to high yields and enantioselectivity .
Industrial Production Methods
In an industrial setting, the scalable preparation of this compound involves the rational engineering of carbonyl reductase enzymes to enhance their activity and selectivity. The use of mutant enzymes, such as the H93C/A139L variant of PhADH, has been shown to significantly improve the efficiency of the bioreduction process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:
Reduction: The compound can be further reduced to form different alcohol derivatives.
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Cyclohexyl-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-3-hydroxypropanenitrile involves its interaction with specific enzymes and molecular targets. The bioreduction process, for example, is facilitated by carbonyl reductase enzymes that catalyze the conversion of ketones to alcohols. The molecular pathways involved in these reactions include the transfer of hydride ions and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopentyl-3-hydroxypropanenitrile
- 3-Phenyl-3-hydroxypropanenitrile
- 3-Hydroxypropionitrile
Comparison
3-Cyclohexyl-3-hydroxypropanenitrile is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds like 3-cyclopentyl-3-hydroxypropanenitrile and 3-phenyl-3-hydroxypropanenitrile. These differences influence the compound’s reactivity, stability, and suitability for various applications .
Propiedades
IUPAC Name |
3-cyclohexyl-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCALPNCEVCXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
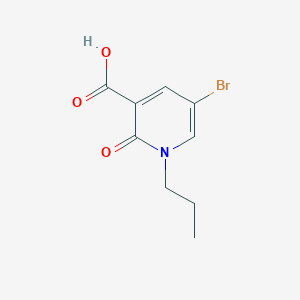
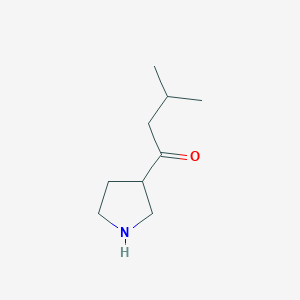
methanol](/img/structure/B13182145.png)
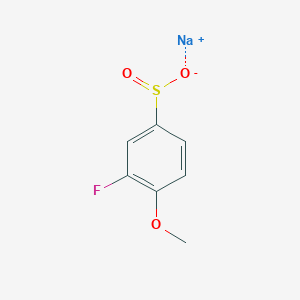

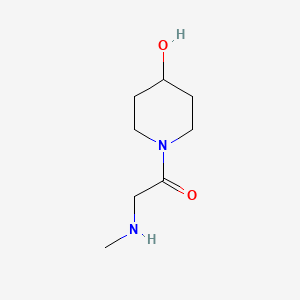
![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
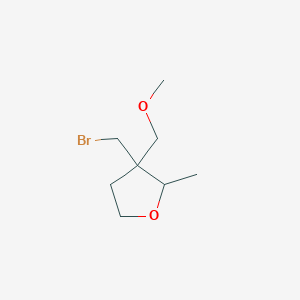

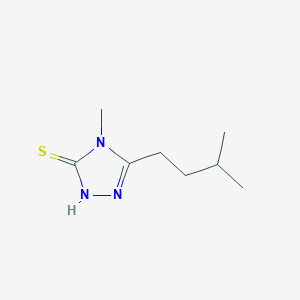
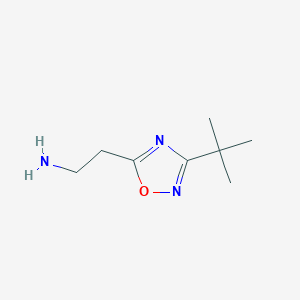
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)
